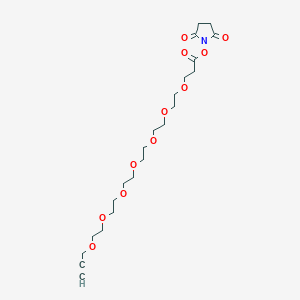

Propargyl-PEG7-NHS ester

Overview

Description

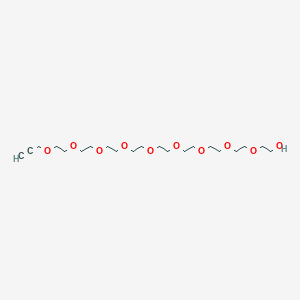

Propargyl-PEG7-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

This compound is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis

The molecular weight of this compound is 489.51 g/mol . The molecular formula is C22H35NO11 . It contains a propargyl group and an NHS ester .Chemical Reactions Analysis

This compound is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 489.51 g/mol and a molecular formula of C22H35NO11 . The elemental analysis shows C, 53.98; H, 7.21; N, 2.86; O, 35.95 .Scientific Research Applications

Bioactive Hydrogels

Propargyl-PEG7-NHS ester has implications in the development of bioactive hydrogels. These hydrogels are essential in regenerative medicine and drug delivery. The use of PEG linkers like this compound allows for the controlled introduction of bioactive factors, enhancing cell-material interactions and maintaining protein and bioactivity levels within hydrogel networks over extended periods (Browning et al., 2013).

pH-Responsive Polypeptides

This ester is also significant in developing pH-responsive synthetic polypeptides. These polypeptides can change solubility and self-assemble into micelles in response to pH changes, proving useful in drug and gene delivery (Engler et al., 2011).

PEGylation in Biopharmaceuticals

In biopharmaceuticals, this compound plays a critical role in PEGylation processes. PEGylation improves bioavailability and reduces immunogenicity of active peptides or proteins, thus enhancing therapeutic efficacy (Crafts et al., 2016).

Targeted Gene Delivery

The ester is used in the synthesis of poly(amido amine) dendrons for targeted gene delivery. It allows site-specific conjugation of bioactive molecules like epidermal growth factor, enhancing gene transfer efficiency (Yu et al., 2011).

Hydrogels for In-Vivo Applications

This compound is instrumental in forming hydrogels through oxo-ester mediated native chemical ligation. These hydrogels are promising for in-vivo applications like wound healing and drug delivery, showing high biocompatibility and minimal inflammatory response (Strehin et al., 2013).

Mechanism of Action

Target of Action

The primary targets of Propargyl-PEG7-NHS ester are peptides, antibodies, and amine coated surfaces . These targets are crucial in the field of bioconjugation, where they serve as the foundation for the development of various therapeutic agents .

Mode of Action

This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne click chemistry . This compound contains a propargyl group and an NHS ester. The propargyl group can react with azide-containing compounds or biomolecules in the presence of a copper catalyst to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne click chemistry . This pathway leads to the formation of a stable, irreversible amide bond between the NHS ester group of the compound and the primary amines (NH2) on the target macromolecule .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its polyethylene glycol (PEG) units. These units increase the hydrophilicity of the compound, which can enhance its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can significantly impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage between the compound and its target . This linkage is formed through a copper-catalyzed azide-alkyne click chemistry reaction . The formation of this linkage enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The NHS ester group of the compound can react very readily with primary amines (NH2) on the target macromolecule at a pH of 7-9 . Additionally, the compound is typically stored at a temperature of -20°C to maintain its stability .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The propargyl group in Propargyl-PEG7-NHS ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage . This makes this compound a valuable tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .

Cellular Effects

The hydrophilic PEG spacer in this compound increases solubility in aqueous media This property influences cell function by enabling the compound to interact with a wide range of cellular components

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This reaction is facilitated by a copper catalyst and results in the derivatization of peptides, antibodies, and amine coated surfaces .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLITXJWZOQGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

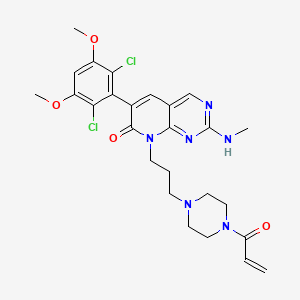

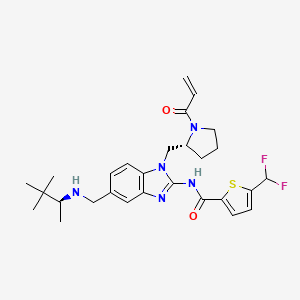

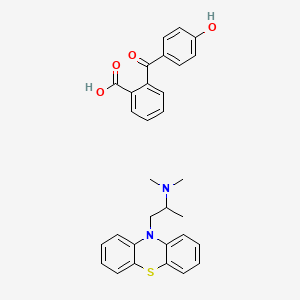

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)